Technical Guide: Mechanism of Action of INCB059872 (LSD1 Inhibition)
Technical Guide: Mechanism of Action of INCB059872 (LSD1 Inhibition)
[1]
Executive Summary
INCB059872 is a potent, selective, and orally bioavailable inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A) .[1][2][3] Unlike reversible competitive inhibitors, INCB059872 functions as a mechanism-based irreversible inhibitor that covalently modifies the flavin adenine dinucleotide (FAD) cofactor within the LSD1 catalytic domain.[4]
Biologically, this inhibition dismantles the transcriptional repression complexes (LSD1-CoREST-GFI1/INSM1) that maintain the undifferentiated state in specific malignancies.[5] In Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC), INCB059872 triggers a "differentiation blockade release," forcing malignant cells to exit the cell cycle and adopt a mature, non-proliferative phenotype.
Part 1: Molecular Mechanism of Action
The Target: LSD1 (KDM1A)
LSD1 is a flavin-dependent amine oxidase that specifically demethylates mono- and di-methylated lysine 4 on histone H3 (H3K4me1/2).[3][5] H3K4 methylation is an activating mark associated with open chromatin and active transcription. By removing these methyl groups, LSD1 represses gene expression.[1][5]
The Inhibitor: FAD-Directed Irreversible Binding
INCB059872 belongs to the class of tranylcypromine (TCP)-derivative inhibitors.[4][5] Its mechanism is distinct from standard competitive inhibition:
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Substrate Mimicry: The compound enters the LSD1 substrate-binding tunnel, mimicking the N-terminal tail of Histone H3.
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Catalytic Attack: LSD1 attempts to oxidatively demethylate the inhibitor using its FAD cofactor.[2]
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Adduct Formation: Instead of releasing a product, the inhibitor forms a stable, covalent bond (N5 adduct) with the FAD cofactor.
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Enzymatic Death: This covalent modification permanently disables the FAD cofactor, rendering the LSD1 enzyme catalytically inert.
Disruption of the SNAG-Domain Complex
Crucially, the efficacy of INCB059872 extends beyond simple enzymatic inhibition. LSD1 serves a scaffolding role, anchoring the CoREST repressor complex to transcription factors containing SNAG domains (e.g., GFI1 in hematopoietic cells, INSM1 in neuroendocrine cells).
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Mechanism: The conformational change induced by the FAD-inhibitor adduct destabilizes the interaction between LSD1 and these SNAG-domain transcription factors.
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Result: The repressor complex dissociates from chromatin, leading to the rapid accumulation of H3K4me2 at enhancer regions of differentiation genes.
Visualization: Molecular Mechanism
Figure 1: Comparative workflow of physiological LSD1 activity versus INCB059872-mediated irreversible inhibition.
Part 2: Epigenetic Reprogramming & Therapeutic Context
Acute Myeloid Leukemia (AML)
In AML, the differentiation block is maintained by the GFI1-LSD1-CoREST complex.[5] This complex binds to "super-enhancers" of myeloid differentiation genes (e.g., ITGAM encoding CD11b, CD86) and silences them.
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INCB059872 Effect: Treatment evicts the complex.
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Chromatin Consequence: Rapid increase in H3K4me2 and H3K27ac (acetylation) at these specific loci.
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Phenotype: AML blasts differentiate into macrophage-like or monocyte-like cells and undergo G1 cell cycle arrest.
Small Cell Lung Cancer (SCLC)
SCLC relies on the neuroendocrine transcription factor INSM1 , which recruits LSD1 to repress NOTCH signaling and non-neuroendocrine programs.[5]
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INCB059872 Effect: Disruption of INSM1-LSD1 interaction.[5]
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Phenotype: Downregulation of neuroendocrine markers (ASCL1) and induction of a "mesenchymal" state, suppressing tumor growth.
Part 3: Experimental Protocols (Self-Validating Systems)
Biochemical Validation: FAD-Coupled Peroxidase Assay
Objective: Determine the IC50 of INCB059872 against recombinant LSD1. Principle: LSD1 generates H2O2 during demethylation. H2O2 reacts with Amplex Red (via HRP) to produce fluorescent Resorufin.
Protocol:
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Buffer Prep: 50 mM HEPES (pH 7.5), 0.1 mM NaCl, 0.01% Brij-35.
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Enzyme Incubation: Incubate recombinant human LSD1 (20 nM) with varying concentrations of INCB059872 (0.1 nM – 10 µM) for 30 minutes at Room Temperature (RT). Note: Pre-incubation is critical for irreversible inhibitors to allow adduct formation.
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Substrate Addition: Add H3K4me2 peptide (20 µM) + Amplex Red (50 µM) + Horseradish Peroxidase (HRP, 0.1 U/mL).
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Measurement: Monitor fluorescence (Ex 530nm / Em 590nm) kinetically for 20 minutes.
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Validation:
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Positive Control: Tranylcypromine (TCP) (expect IC50 ~20-50 µM).
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Negative Control: DMSO only (100% activity).
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Signal Check: Omit LSD1 to measure background fluorescence.[5]
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Cellular Validation: Flow Cytometric Differentiation Assay
Objective: Quantify the "Differentiation Block Release" in AML cells (THP-1 or MOLM-13). Marker: CD11b (Integrin alpha M), a hallmark of myeloid maturation.
Protocol:
-
Seeding: Seed THP-1 cells at
cells/mL in RPMI-1640 + 10% FBS. -
Treatment: Treat with INCB059872 (10 nM, 100 nM, 1000 nM) vs. DMSO Vehicle.
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Duration:48 to 96 hours . (Differentiation is a genomic event; it takes time).
-
-
Staining:
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Harvest
cells. Wash with PBS/BSA (0.5%). -
Block Fc receptors (FcR Blocking Reagent).
-
Stain with Anti-CD11b-APC antibody (Clone ICRF44) for 20 min at 4°C.
-
Stain with DAPI or 7-AAD for viability.
-
-
Acquisition: Analyze on Flow Cytometer. Gate on Live/Single cells.
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Validation:
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Success Criteria: >40% CD11b+ population in treated samples vs <5% in DMSO.
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Dose-Response: The % CD11b+ should correlate with log-dose of inhibitor.
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Visualization: Downstream Signaling Pathway
Figure 2: The cascade from molecular inhibition to phenotypic differentiation in AML models.
Part 4: Data Summary
The following table summarizes typical potency data for INCB059872 compared to the first-generation inhibitor Tranylcypromine (TCP).
| Metric | INCB059872 | Tranylcypromine (TCP) | Biological Significance |
| Biochemical IC50 (LSD1) | < 20 nM | ~ 30,000 nM (30 µM) | INCB059872 is >1000x more potent. |
| Selectivity (vs. MAO-A/B) | > 100-fold | Non-selective | Reduces off-target CNS side effects common with TCP. |
| Cellular EC50 (AML Prolif.) | 10 - 100 nM | > 100 µM | Potent anti-leukemic activity at nanomolar doses. |
| CD11b Induction (THP-1) | Strong (>80% +) | Weak / None | Drivers of differentiation, not just cytotoxicity. |
| Binding Mode | Irreversible (FAD Adduct) | Irreversible (FAD Adduct) | Both are mechanism-based, but INCB059872 has optimized scaffold. |
References
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Lee, A. et al. (2020). Mechanism of Action of the LSD1 Inhibitor INCB059872 in Myeloid Leukemia. Gene. [Link]
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Fang, Y. et al. (2019). INCB059872, a Novel FAD-Directed LSD1 Inhibitor, Demonstrates Potent Preclinical Activity in Small Cell Lung Cancer.[2] Cancer Research.[6] [Link]
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Maiques-Diaz, A. & Somervaille, T.C.P. (2016). LSD1: biologic roles and therapeutic targeting. Epigenomics. [Link]
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ClinicalTrials.gov. (2023). A Study of INCB059872 in Subjects With Advanced Malignancies. [Link]
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Ishikawa, Y. et al. (2017).[6] A structural view of the inhibition of LSD1 by tranylcypromine derivatives. Chemical Biology & Drug Design. [Link]
Sources
- 1. Lysine Specific Demethylase 1 (LSD-1) Inhibitor Pipeline Insight [delveinsight.com]
- 2. researchgate.net [researchgate.net]
- 3. Facebook [cancer.gov]
- 4. LSD1-Based Reversible Inhibitors Virtual Screening and Binding Mechanism Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor INCB059872 in myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
